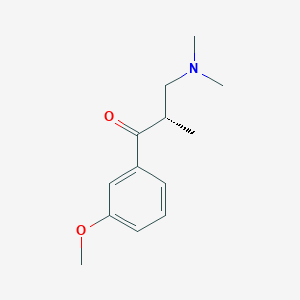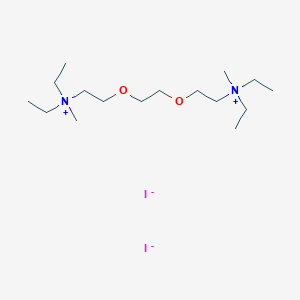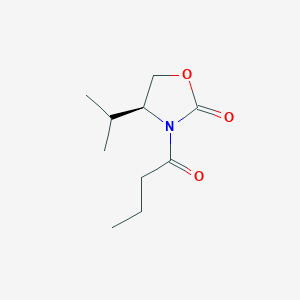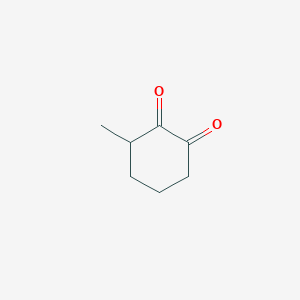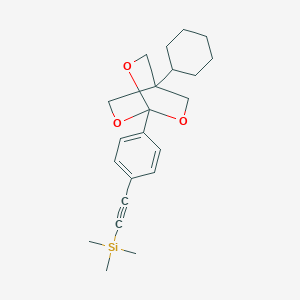
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, commonly known as silane coupling agent, is a chemical compound that is widely used in various scientific research applications. It is a versatile compound that has several advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. The silane functional group reacts with the hydroxyl groups on the surface of the material, forming a covalent bond. This covalent bond improves the adhesion between the two materials.
Biochemische Und Physiologische Effekte
Silane coupling agent has no known biochemical or physiological effects. It is considered to be a safe compound to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silane coupling agent in laboratory experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. The limitations of using silane coupling agent in laboratory experiments are its cost, the need for specialized equipment, and the potential toxicity of some of its derivatives.
Zukünftige Richtungen
The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties, such as increased reactivity and lower toxicity. There is also a growing interest in using silane coupling agent in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane coupling agent is a versatile compound that has several advantages and limitations in laboratory experiments. It is widely used in scientific research applications, especially in the field of materials science. The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. Silane coupling agent has no known biochemical or physiological effects and is considered to be a safe compound to use in laboratory experiments. The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties and using it in biomedical applications.
Synthesemethoden
Silane coupling agent is synthesized by the reaction of 4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl chloride with sodium silanolate. The reaction takes place in the presence of a catalyst, which is usually a metal complex. The product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Silane coupling agent is widely used in scientific research applications, especially in the field of materials science. It is used as a surface modifier to improve the adhesion between two dissimilar materials. It is also used as a crosslinking agent to enhance the mechanical properties of polymers. Silane coupling agent is also used as a dispersant to improve the dispersion of nanoparticles in a matrix.
Eigenschaften
CAS-Nummer |
108614-08-0 |
|---|---|
Produktname |
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- |
Molekularformel |
C22H30O3Si |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2-[4-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h9-12,19H,4-8,15-17H2,1-3H3 |
InChI-Schlüssel |
YJVVJOQVKMBUMF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
Andere CAS-Nummern |
108614-08-0 |
Synonyme |
((4-(4-Cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tr imethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




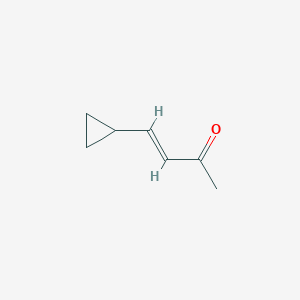
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


